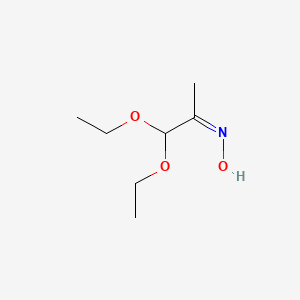

1,1-Diethoxypropan-2-one Oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(NZ)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(3)8-9/h7,9H,4-5H2,1-3H3/b8-6- |

InChI Key |

YHWNYZOPDVPQMU-VURMDHGXSA-N |

Isomeric SMILES |

CCOC(/C(=N\O)/C)OCC |

Canonical SMILES |

CCOC(C(=NO)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Diethoxypropan 2 One Oxime and Its Precursors

Synthesis of 1,1-Diethoxypropan-2-one (Pyruvaldehyde Diethyl Acetal) Precursor

The synthesis of 1,1-diethoxypropan-2-one is a critical first step. This section explores the primary and alternative methods for its preparation.

Pyruvaldehyde possesses two carbonyl groups, an aldehyde and a ketone. The selective protection of the more reactive aldehyde group as a diethyl acetal (B89532) is a key challenge.

The formation of acetals from aldehydes or ketones is an acid-catalyzed nucleophilic addition reaction. libretexts.org Aldehydes and ketones react with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal. libretexts.org In the case of 1,1-diethoxypropan-2-one, pyruvaldehyde is reacted with ethanol (B145695). The reaction proceeds in several steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Loss of Water: The protonated hemiacetal loses a molecule of water to form a resonance-stabilized cation. numberanalytics.com

Second Nucleophilic Attack: A second molecule of ethanol attacks the cation. numberanalytics.com

Deprotonation: The resulting protonated acetal is deprotonated to yield the final acetal product and regenerate the acid catalyst. libretexts.org

Various acid catalysts can be employed, including mineral acids like HCl, and solid acid catalysts. libretexts.orggoogle.com The use of catalysts like perchloric acid adsorbed on silica (B1680970) gel has been shown to be efficient for the protection of aldehydes and ketones. organic-chemistry.org

Acetal formation is a reversible equilibrium reaction. rsc.orgrsc.org To achieve a high yield of the acetal, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water formed during the reaction. rsc.orgrsc.org Common methods for water removal include:

Azeotropic Distillation: An entrainer, a solvent that forms a low-boiling azeotrope with water, can be used to distill off the water as it is formed. google.com

Dehydrating Agents: Chemical dehydrating agents, such as trimethyl orthoformate, can be added to the reaction mixture to react with the water. organic-chemistry.org

Microflow Reactors: A newer method involves the use of a microflow reactor with a catalytic membrane that allows for the continuous removal of water, driving the reaction to completion. rsc.orgrsc.org

| Method | Description | Advantages | Disadvantages |

| Azeotropic Distillation | Use of an entrainer to remove water via a low-boiling azeotrope. google.com | Effective for driving equilibrium. | Requires careful selection of entrainer and distillation setup. |

| Dehydrating Agents | Addition of a chemical agent that reacts with water. organic-chemistry.org | Simple to implement in a batch process. | Stoichiometric amounts of agent may be needed, increasing cost. |

| Microflow Reactors | Continuous removal of water through a specialized membrane. rsc.orgrsc.org | High efficiency and yields, short reaction times. rsc.org | Requires specialized equipment. |

Besides the direct acetalization of pyruvaldehyde, alternative routes to α-ketoacetals like 1,1-diethoxypropan-2-one have been developed. One notable method involves the use of Weinreb amides. For instance, N-methoxy-N-methyl-2,2-diethoxyacetamide can be reacted with a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi) to afford 1,1-diethoxypropan-2-one in high yields (90-93%). mdpi.com This approach offers a valuable alternative, particularly when regioselectivity is a concern with the direct acetalization of dicarbonyl compounds.

Another approach starts from ethyl 2,2-diethoxyacetate, which can be converted to the corresponding Weinreb amide and then reacted with an organometallic reagent. uib.no

Regioselective Acetalization Strategies for Pyruvaldehyde

Oximation of 1,1-Diethoxypropan-2-one

The second stage in the synthesis of the target molecule is the conversion of the ketone group in 1,1-diethoxypropan-2-one to an oxime.

The standard method for forming an oxime from a ketone is through a condensation reaction with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663). google.com The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.

The reaction is typically carried out in a suitable solvent, and the pH may be adjusted to facilitate the reaction. For example, the oximation of 5-nonyl salicylaldehyde (B1680747) is achieved using hydroxylamine sulfate in an aqueous medium, followed by the addition of a base like sodium carbonate to neutralize the acid formed. google.com A similar principle would apply to the oximation of 1,1-diethoxypropan-2-one.

| Reactant | Product | Key Reaction Type |

| Pyruvaldehyde and Ethanol | 1,1-Diethoxypropan-2-one | Acid-catalyzed acetalization libretexts.org |

| 1,1-Diethoxypropan-2-one and Hydroxylamine | 1,1-Diethoxypropan-2-one Oxime | Condensation/Oximation google.com |

Catalytic Systems and Reaction Conditions for Ketoxime Formation

The formation of a ketoxime from a ketone is a condensation reaction that typically requires a catalyst to proceed efficiently. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1,1-diethoxypropan-2-one, followed by dehydration to form the C=N double bond of the oxime. When using hydroxylamine salts, such as hydroxylamine hydrochloride, a base is essential to neutralize the acid generated and to free the nucleophilic hydroxylamine, thereby driving the reaction equilibrium towards product formation. jocpr.comorgsyn.org

Various catalytic systems and bases can be employed, with the choice significantly impacting reaction rates and yields. Common bases include inorganic salts like sodium bicarbonate, potassium carbonate, and sodium acetate, as well as organic bases like pyridine (B92270) and triethylamine. jocpr.com The selection of the solvent is also critical; suitable solvents must dissolve the reactants and are often polar, including alcohols like ethanol or methanol, or aprotic solvents such as tetrahydrofuran (B95107) (THF). jocpr.com In some cases, aqueous co-solvents are used to facilitate the dissolution of the hydroxylamine salt and the base. acs.org

Reaction temperatures can range from ambient conditions to reflux, depending on the reactivity of the ketone precursor. chembk.comgoogle.com Monitoring the reaction's progress, often by thin-layer chromatography (TLC), is crucial to determine the point of completion and to avoid the formation of by-products. orgsyn.org

Control of E/Z Stereoisomerism in the Formation of this compound

A significant stereochemical consideration in the synthesis of this compound is the potential for E/Z isomerism. This form of stereoisomerism arises from the restricted rotation around the C=N double bond. studymind.co.uk The two geometric isomers, E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together), are distinguished by the spatial arrangement of substituent groups attached to the double bond carbons.

The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. studymind.co.uk For this compound, the substituents on the carbon atom of the C=N bond are a methyl group (-CH₃) and a diethoxymethyl group [-CH(OCH₂CH₃)₂]. The substituent on the nitrogen atom is a hydroxyl group (-OH). According to CIP rules, the -CH(OCH₂CH₃)₂ group has a higher priority than the -CH₃ group, and the -OH group has a higher priority than the nitrogen's lone pair.

Z-isomer : The higher-priority groups (-OH and -CH(OCH₂CH₃)₂) are on the same side of the C=N double bond.

E-isomer : The higher-priority groups are on opposite sides of the C=N double bond.

The synthesis of ketoximes often yields a mixture of both E and Z isomers. orgsyn.orgwhiterose.ac.uk The final ratio of these isomers can be influenced by several factors, allowing for a degree of stereochemical control:

Thermodynamic vs. Kinetic Control : Reaction conditions dictate whether the product distribution is governed by the rate of formation (kinetic control) or by the relative stability of the isomers (thermodynamic control). Lower temperatures and shorter reaction times may favor the kinetically preferred isomer, whereas higher temperatures and longer reaction times (or the presence of an acid/base catalyst) can allow the mixture to equilibrate to the more thermodynamically stable isomer. Often, the E-isomer is more stable due to reduced steric strain between the larger substituents.

pH of the Reaction Medium : The acidity or basicity of the solution can catalyze the interconversion of the E and Z isomers. Protonation of the oxime nitrogen can facilitate rotation around the C-N single bond in the protonated intermediate, leading to equilibration.

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can influence the transition state energies for the formation of each isomer, thereby affecting the kinetic E/Z ratio.

While specific studies on controlling the stereoisomerism of this compound are not extensively documented, these general principles are fundamental to achieving stereochemical control in its synthesis. Isolation of pure E or Z isomers typically requires chromatographic techniques like preparative TLC or column chromatography. orgsyn.org

Development of Optimized Reaction Protocols for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires the development of an optimized reaction protocol. This involves a systematic approach to selecting reagents, conditions, and purification methods to maximize product formation while minimizing side reactions and impurities.

An optimized protocol would begin with high-purity 1,1-diethoxypropan-2-one as the starting material. The reaction with hydroxylamine hydrochloride would be conducted using a slight excess of the hydroxylamine and a suitable base to ensure complete conversion of the ketone. The choice of base and solvent, as detailed in section 2.2.2, is critical. For instance, using a mild base like sodium bicarbonate in an alcoholic solvent often provides clean reactions and high yields. orgsyn.org

The purification sequence is equally important for obtaining a product of high purity. A typical workup procedure involves quenching the reaction, followed by extraction of the crude product into an organic solvent like ethyl acetate. orgsyn.org This organic phase is then washed with water and brine to remove inorganic salts and water-soluble impurities. Drying the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) precedes the removal of the solvent under reduced pressure. orgsyn.org

Final purification is generally achieved through either vacuum distillation or flash column chromatography on silica gel. jocpr.comorgsyn.org Chromatography is particularly effective for separating the E and Z isomers from each other and from any unreacted starting material or non-volatile impurities. orgsyn.org

Reaction Chemistry and Mechanistic Insights of 1,1 Diethoxypropan 2 One Oxime

Transformations Involving the Oxime Moiety

The oxime functionality is the primary site of reactivity in 1,1-Diethoxypropan-2-one Oxime, enabling transformations that lead to the formation of complex nitrogen-containing molecules. These reactions can be broadly categorized into those involving the fragmentation of the N-O bond to generate radical intermediates and those where the C=N-O unit participates in concerted or stepwise cycloadditions.

Oximes are well-established precursors for generating nitrogen-centered radicals due to the inherent weakness of the N-O bond, which has an average bond energy of approximately 57 kcal/mol. mdpi.com This bond can undergo homolytic cleavage upon receiving sufficient energy, typically from thermal or photochemical sources, to produce an iminyl radical and an oxygen-centered radical. mdpi.com This process opens up a rich field of radical chemistry, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds.

The homolytic scission of the N-O bond in an oxime derivative is a key step in generating iminyl radicals. mdpi.com In the case of this compound, this fragmentation would yield an iminyl radical species. These nitrogen-centered radicals are highly reactive intermediates that can participate in several subsequent transformations. researchgate.net

The primary modes of reactivity for iminyl radicals include:

Intramolecular Cyclization: If the radical is generated in a molecule with a suitably positioned unsaturated group or C-H bond, it can undergo cyclization to form heterocyclic structures.

Intermolecular Addition: Iminyl radicals can add to π-systems such as alkenes and arenes. researchgate.net

Hydrogen Atom Transfer (HAT): They can abstract a hydrogen atom from a donor molecule, a key step in reactions like the Hofmann-Löffler-Freytag reaction. nih.gov

Fragmentation: Iminyl radicals can undergo further fragmentation, such as α-carbon-carbon bond cleavage (Norrish Type-I fragmentation), to generate new radical species and stable molecules like nitriles. researchgate.netnih.gov This pathway can be used for remote functionalization of molecules. nih.gov

The specific pathway taken by the iminyl radical derived from this compound would depend on the reaction conditions and the presence of other reagents.

Modern synthetic methods often employ photocatalysis or transition metal catalysis to generate iminyl radicals from oximes under mild conditions. mdpi.comdigitellinc.com These approaches avoid the need for harsh temperatures or high-energy UV light.

Visible-light photoredox catalysis has become a powerful tool for initiating N-O bond fragmentation. researchgate.net In a typical cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with the oxime derivative, leading to the cleavage of the N-O bond and formation of the iminyl radical. researchgate.netnih.gov

Transition metal catalysis offers another mild route to iminyl radicals. researchgate.net Metals such as copper, iron, nickel, and silver can facilitate the reductive cleavage of the N-O bond through a SET mechanism. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org For example, a low-valent metal catalyst can reduce the oxime, inducing N-O bond fragmentation and generating the iminyl radical along with a higher-valent metal-oxo species. These catalytic systems are advantageous for their efficiency and selectivity. researchgate.net

| Method | Catalyst/Initiator | Conditions | Intermediate |

| Photocatalysis | fac-[Ir(ppy)₃], Ru(bpy)₃²⁺ | Visible Light (e.g., Blue LEDs), Room Temp. | Excited-state photocatalyst, Iminyl radical |

| Transition Metal | Cu(I), Fe(II), Ni(II), Ag(I) | Mild heat or Room Temp., Redox additives | Metal-complexed radical, Iminyl radical |

The carbon-nitrogen double bond of the oxime group can participate directly in cycloaddition reactions, providing pathways to construct various heterocyclic rings. These reactions are valuable for synthesizing strained four-membered rings and stable five-membered aromatic and non-aromatic heterocycles.

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine-like species and an alkene to form an azetidine (B1206935) ring. researchgate.net Oximes can serve as the imine component in this transformation. digitellinc.com The reaction is typically promoted by visible light in the presence of a photosensitizer. chemrxiv.orgnih.gov The sensitizer (B1316253) absorbs light and transfers its energy to the oxime, promoting it to a triplet excited state. This excited state is what reacts with the alkene to form the four-membered azetidine ring. digitellinc.com This method represents an efficient route to highly functionalized and often strained azetidine scaffolds from simple precursors. chemrxiv.orgnih.gov

Oximes are excellent precursors for nitrile oxides, which are versatile 1,3-dipoles. nih.gov this compound can be converted in situ to its corresponding nitrile oxide through dehydration or oxidation. This reactive intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. nih.govchemtube3d.com

Isoxazole (B147169) Synthesis: The reaction of the nitrile oxide with an alkyne serves as a primary method for constructing the isoxazole ring, a five-membered aromatic heterocycle prevalent in medicinal chemistry. edu.krdresearchgate.net

Isoxazolidine Synthesis: When an alkene is used as the dipolarophile, the product of the [3+2] cycloaddition is an isoxazolidine, the saturated analog of an isoxazole. researchgate.net

This cycloaddition strategy is a powerful tool for heterocyclic synthesis due to its high degree of regioselectivity and stereoselectivity, allowing for the controlled synthesis of complex molecules. nih.gov

| Cycloaddition Type | Reactants | Product Heterocycle |

| [2+2] Cycloaddition | Oxime + Alkene | Azetidine |

| [3+2] Cycloaddition | (Oxime → Nitrile Oxide) + Alkyne | Isoxazole |

| [3+2] Cycloaddition | (Oxime → Nitrile Oxide) + Alkene | Isoxazolidine |

Reductive Transformations to Nitrogen-Containing Compounds

The reduction of oximes is a fundamental route to valuable nitrogen-containing molecules like amines and hydroxylamines. nsf.govuc.pt However, these transformations present significant challenges, primarily the need for high chemoselectivity to reduce the carbon-nitrogen double bond (C=N) without cleaving the weaker nitrogen-oxygen (N-O) bond. nih.gov

The chemoselective reduction of the C=N bond in this compound leads to the formation of 1,1-diethoxypropan-2-amine. This transformation is a direct and efficient method for synthesizing primary amines. uc.pt A key challenge is preventing the over-reduction that cleaves the N-O bond, which would lead to the amine as a final product but could also proceed through different pathways, potentially affecting selectivity and yield. nih.gov Various catalytic systems have been developed to achieve this selectivity. For instance, ene-reductases have been shown to reduce the C=N bond of certain oximes, representing a biocatalytic approach to amine synthesis. nih.gov Other methods may involve metal-catalyzed hydrogenation or the use of hydride donors. uc.pt The choice of reducing agent and reaction conditions is critical to favor the desired reduction of the C=N bond while preserving the N-O linkage, at least initially, if the hydroxylamine (B1172632) is an intermediate. nih.gov

Rearrangement Reactions: Beckmann Rearrangement and Amide Formation

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgyoutube.com This reaction involves the migration of an alkyl or aryl group from the oxime carbon to the nitrogen atom. masterorganicchemistry.comorganic-chemistry.org For this compound, an unsymmetrical ketoxime, two different amides could theoretically be formed, depending on which group migrates.

The mechanism is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). youtube.commasterorganicchemistry.com This is followed by a concerted step where the group anti-periplanar to the leaving group migrates to the nitrogen, displacing the water molecule. wikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.com The stereochemistry of the oxime (E or Z isomer) dictates which group migrates. wikipedia.org In the case of this compound, the migratory aptitude of the methyl group versus the diethoxymethyl group will determine the product distribution, which can be influenced by the specific reaction conditions and catalysts used. scispace.com

Table 1: Potential Products of the Beckmann Rearrangement of this compound

| Migrating Group | Resulting Amide |

| Methyl group | N-(1,1-diethoxyethyl)acetamide |

| Diethoxymethyl group | 2,2-Diethoxy-N-methylacetamide |

This table is interactive. Click on the headers to sort.

Hydrolysis of the Oxime to Regenerate the Carbonyl

Oximes serve as stable protecting groups for aldehydes and ketones. mdpi.com The regeneration of the parent carbonyl compound, 1,1-diethoxypropan-2-one, from its oxime can be achieved through hydrolysis. This deoximation process is often reversible and typically requires acidic conditions to proceed effectively. scispace.comnih.gov

The hydrolytic stability of oximes is greater than that of imines, a property attributed to electron delocalization involving the oxygen atom, which reduces the electrophilicity of the carbon atom. scispace.comnih.gov Cleavage of the C=N bond generally involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom. scispace.com Numerous methods have been developed for deoximation under mild conditions to avoid harsh acids that could affect other functional groups, such as the acetal (B89532) in this specific molecule. mdpi.com These can include reductive or oxidative procedures, as well as electrochemical methods where water acts as the oxygen nucleophile to form the carbonyl group. nih.govorganic-chemistry.org

Transformations Involving the Acetal Moiety

The 1,1-diethoxy group functions as an acetal, which is a protecting group for a carbonyl functionality. This moiety has its own characteristic reactivity, most notably its susceptibility to acid-catalyzed hydrolysis.

The hydrolysis of the acetal in this compound under acidic conditions in the presence of excess water will cleave the two C-O ether bonds, converting the acetal back into a carbonyl group. organicchemistrytutor.com This reaction would yield 1-(hydroxyimino)propan-2-one (pyruvaldehyde-1-oxime) and two molecules of ethanol (B145695). The reaction is an equilibrium process, and a large excess of water is used to drive it toward the hydrolysis products.

The general mechanism for acid-catalyzed acetal hydrolysis involves several reversible steps. organicchemistrytutor.com It begins with the protonation of one of the alkoxy oxygens, creating a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. Water then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Deprotonation yields a hemiacetal intermediate. The process is repeated: the hydroxyl group of the hemiacetal is protonated, leaves as a water molecule, and the resulting protonated carbonyl is deprotonated to give the final product.

Mechanistic studies of acetal hydrolysis have identified different pathways, primarily the A-1 and A-2 mechanisms. The A-1 mechanism involves a pre-equilibrium protonation of the acetal, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a carbocation intermediate. nih.gov This pathway is typical for acetals that can form stable carbocations. gla.ac.uk

In contrast, the A-2 mechanism involves a rate-determining step where a water molecule attacks the protonated acetal in a bimolecular fashion. osti.gov This pathway is characterized by a negative entropy of activation and an inverse solvent isotope effect. nih.govosti.gov Studies on the hydrolysis of 1,1-diethoxyethane have shown that while the uncatalyzed reaction proceeds via an A-1 mechanism, catalysis by a supramolecular host can switch the mechanism to A-2. nih.govosti.gov The specific mechanism for the hydrolysis of the acetal in this compound would depend on the reaction conditions and the stability of the potential carbocation intermediate formed after the departure of the first ethoxy group.

Acid-Catalyzed Hydrolysis of the 1,1-Diethoxy Acetal

Kinetic Analysis of Acetal Cleavage Under Acidic Conditions

The diethyl acetal group in this compound is susceptible to hydrolysis under acidic conditions, regenerating the parent carbonyl group. The mechanism of this cleavage is well-established and typically proceeds through an A-1 or A-2 pathway. The rate of this hydrolysis is highly dependent on the concentration of hydronium ions ([H₃O⁺]).

Kinetic studies on the hydrolysis of simple acetals reveal that the reaction is generally first-order with respect to both the acetal and the acid catalyst. osti.gov The rate-limiting step involves the protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield a hemiacetal, which subsequently breaks down to the ketone and a second molecule of alcohol.

The general rate law for this acid-catalyzed hydrolysis can be expressed as: Rate = k[Acetal][H⁺]

This relationship indicates that as the pH of the solution decreases (i.e., [H⁺] increases), the rate of acetal cleavage increases significantly. osti.gov The specific rate constant, k, is influenced by factors such as temperature and the structure of the acetal itself.

Table 1: pH-Rate Profile for a Representative Acetal Hydrolysis This table illustrates the typical relationship between pH and the observed rate constant (kobs) for the acid-catalyzed hydrolysis of an acetal, demonstrating the sharp increase in reaction rate under more acidic conditions.

| pH | [H⁺] (M) | Relative kobs |

| 6.0 | 1.0 x 10⁻⁶ | 1 |

| 5.0 | 1.0 x 10⁻⁵ | 10 |

| 4.0 | 1.0 x 10⁻⁴ | 100 |

| 3.0 | 1.0 x 10⁻³ | 1000 |

| 2.0 | 1.0 x 10⁻² | 10000 |

Data are illustrative and based on general principles of acetal hydrolysis kinetics. osti.gov

Stability and Inertness of the Acetal Under Neutral and Basic Conditions

A defining characteristic of the acetal functional group is its pronounced stability in neutral and basic media. core.ac.ukresearchgate.net This inertness is a direct consequence of the hydrolysis mechanism, which requires an initial protonation step to activate the leaving group (an alcohol). In the absence of a sufficient concentration of protons (i.e., at neutral or basic pH), the alkoxy groups are poor leaving groups, and the C-O bonds of the acetal remain intact.

This stability makes acetals, such as the one present in this compound, exceptionally useful as protecting groups in multi-step syntheses where basic or nucleophilic reagents are employed. core.ac.uk The compound can undergo various transformations at other sites, such as the oxime group, without affecting the acetal moiety, provided the reaction medium is not acidic.

Chemoselective Reactivity and Orthogonal Transformations within this compound

The presence of two distinct functional groups allows for a range of chemoselective and orthogonal transformations, enabling the sequential modification of one group while the other remains unchanged.

Differential Reactivity of Oxime and Acetal Functional Groups

The oxime and acetal groups exhibit fundamentally different reactivity patterns, which is the basis for the molecule's synthetic utility. The oxime group, with its C=N-OH linkage, possesses nucleophilic nitrogen and oxygen atoms and can undergo a variety of reactions such as reductions, oxidations, rearrangements (e.g., Beckmann rearrangement), and cycloadditions. nsf.govresearchgate.net Unlike the acetal, the oxime functionality is generally stable under mildly acidic conditions required for acetal cleavage, although strong acids can promote its hydrolysis back to the carbonyl and hydroxylamine. researchgate.net Conversely, the acetal group is inert to many reagents that react with oximes, particularly under neutral or basic conditions.

Table 2: Comparative Reactivity of Acetal and Oxime Functional Groups

| Condition / Reagent | Acetal Group Reactivity | Oxime Group Reactivity | Orthogonality |

| Aqueous Acid (e.g., pH 2-4) | Hydrolyzes to ketone | Generally stable, can hydrolyze | Low (Potential for both to react) |

| Aqueous Base (e.g., NaOH) | Stable/Inert | Stable, can form oximate anion | High |

| Reducing Agents (e.g., LiAlH₄, H₂/cat.) | Stable/Inert | Reduced to amine or hydroxylamine | High |

| Oxidizing Agents (e.g., H₂O₂) | Stable/Inert | Can be oxidized or cleaved mdpi.com | High |

| Transition Metal Catalysts | Generally Stable | Can undergo various transformations nsf.gov | High |

Strategic Design for Orthogonal Chemical Transformations

The differential reactivity detailed above allows for the strategic design of orthogonal chemical transformations. Orthogonal protection and reaction schemes are those in which one functional group can be modified or deprotected without affecting the other.

For this compound, a synthetic sequence could involve:

Performing a reaction at the oxime position under basic or neutral conditions. For example, the oxime's hydroxyl group could be alkylated or acylated. During this step, the acetal group remains completely inert.

Following the modification of the oxime, the reaction conditions can be switched to acidic. This second step would selectively cleave the acetal group to unmask the ketone functionality, leaving the newly modified oxime ether or ester intact.

This orthogonal strategy allows the molecule to serve as a versatile synthetic building block, where the two functional groups can be manipulated independently in a controlled, stepwise manner. This approach is fundamental to the efficient synthesis of complex molecules containing multiple functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Diethoxypropan 2 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1,1-diethoxypropan-2-one oxime. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the atomic connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule. The ethoxy groups give rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling with each other. The methyl group attached to the oxime carbon appears as a singlet. The oxime proton (N-OH) typically presents as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.2 | Triplet |

| Alkyl CH₃ | ~1.9 | Singlet |

| Ethoxy OCH₂ | ~3.6 | Quartet |

This table is based on general principles of NMR spectroscopy and data for analogous structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The acetal (B89532) carbon, bonded to two oxygen atoms, is characteristically found in the downfield region of the spectrum. The carbon of the oxime (C=N) also has a distinct chemical shift. The carbons of the ethoxy and alkyl groups appear at expected upfield locations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Alkyl CH₃ | ~20 |

| Ethoxy OCH₂ | ~60 |

| Acetal C(OR)₂ | ~100 |

This table is based on general principles of NMR spectroscopy and data for analogous structures.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a key correlation would be observed between the methyl and methylene protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment would link the proton signals of the ethoxy and alkyl methyl groups to their corresponding carbon signals, as well as the ethoxy methylene protons to their carbon.

Oximes can exist as E and Z stereoisomers due to restricted rotation around the C=N double bond. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for differentiating these isomers. acs.orgnih.govmdpi.com NOESY detects through-space interactions between protons that are in close proximity.

For this compound, a NOESY experiment could distinguish between the E and Z isomers by observing a cross-peak between the oxime N-OH proton and the protons of the nearby alkyl methyl group in one isomer, which would be absent in the other. researchgate.net The relative intensities of the signals in the ¹H NMR spectrum can also indicate the ratio of the two isomers in solution. acs.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy provides a vibrational fingerprint of the molecule, allowing for the identification of key functional groups based on their characteristic absorption frequencies. libretexts.orgpressbooks.pubvscht.cz

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary functional groups.

C=N-OH (Oxime) Group: This group is characterized by a broad O-H stretching vibration, typically in the range of 3650-2600 cm⁻¹, due to hydrogen bonding. uobabylon.edu.iqresearchgate.net A medium-intensity C=N stretching absorption is expected around 1690-1640 cm⁻¹. uobabylon.edu.iqresearchgate.net

C(OR)₂ (Acetal) Group: The acetal functionality is identified by the presence of strong C-O stretching bands, typically in the region of 1200-1000 cm⁻¹. rsc.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (oxime) | Stretch | 3650 - 2600 | Broad, Strong |

| C-H (alkane) | Stretch | ~2900 | Medium to Strong |

| C=N (oxime) | Stretch | 1690 - 1640 | Medium |

This table presents generally accepted ranges for the indicated functional groups. uobabylon.edu.iqresearchgate.netspecac.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds. It provides crucial information regarding the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry is employed to confirm its molecular formula and to map out the characteristic cleavage pathways that its molecular ion undergoes upon ionization.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a compound with high accuracy. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₇H₁₅NO₃. The theoretical (calculated) monoisotopic mass for this formula can be determined by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govchemspider.com The high-precision data obtained from HRMS is fundamental for confirming the identity of the synthesized compound before proceeding to further structural analysis. acs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₃ |

| Theoretical Exact Mass (Da) | 161.10519 |

| Primary Ion Adduct (e.g., ESI) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 162.11282 |

Electron Ionization (EI) mass spectrometry involves bombarding the analyte with high-energy electrons, causing the formation of a radical cation (molecular ion, M⁺•) which is prone to fragmentation. The resulting fragmentation pattern is a reproducible "fingerprint" that reveals the structural motifs within the molecule. While an experimental spectrum for this compound is not publicly available, its fragmentation pathways can be predicted based on established principles for ketoximes, acetals, and ethers. researchgate.netthieme-connect.de

The molecular ion (M⁺•) for this compound would be observed at an m/z of 161. Ketoximes often exhibit a relatively stable molecular ion. researchgate.net Key fragmentation pathways are expected to include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the C=N double bond is a common pathway for oximes. libretexts.org

Loss of a methyl radical (•CH₃) from the C2-C3 bond would yield a stable, resonance-delocalized fragment at m/z 146.

Cleavage of the C1-C2 bond would result in the formation of the diethoxymethyl cation, [CH(OCH₂CH₃)₂]⁺, at m/z 103. This is a highly characteristic fragment for the diethoxyacetal group.

Cleavage of the Acetal Moiety: The diethoxyacetal group itself is susceptible to fragmentation.

The primary fragment at m/z 103 can undergo subsequent losses of ethylene (B1197577) (C₂H₄) via rearrangement, leading to fragments at m/z 75 and m/z 47.

Direct loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion would produce a fragment at m/z 116.

Loss of a neutral ethanol (B145695) molecule (C₂H₅OH) would result in a fragment at m/z 115.

Cleavage of the Oxime Group: Fragmentation can also be initiated by the oxime functional group.

Loss of a hydroxyl radical (•OH) from the molecular ion can occur, yielding a fragment at m/z 144.

Loss of a water molecule (H₂O), particularly from the [M+H]⁺ ion in soft ionization techniques, would give a fragment at m/z 143.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl or imine group and accessible gamma-hydrogens. nih.govresearchgate.netyoutube.com In this molecule, a gamma-hydrogen from one of the ethyl groups can be transferred to the oxime oxygen, followed by cleavage of the C-O bond to eliminate a neutral ethylene molecule (28 Da). This would produce a radical cation fragment at m/z 133.

The table below summarizes the proposed diagnostic ions for this compound.

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 161 | [C₇H₁₅NO₃]⁺• | - | Molecular Ion (M⁺•) |

| 146 | [C₆H₁₂NO₃]⁺ | •CH₃ | Alpha-cleavage (loss of methyl group) |

| 144 | [C₇H₁₄NO₂]⁺ | •OH | Cleavage of N-OH bond |

| 133 | [C₅H₁₁NO₃]⁺• | C₂H₄ | McLafferty Rearrangement |

| 116 | [C₅H₁₀NO₂]⁺ | •OC₂H₅ | Loss of ethoxy radical |

| 115 | [C₅H₉NO₂]⁺• | C₂H₅OH | Loss of neutral ethanol |

| 103 | [C₅H₁₁O₂]⁺ | •C₂H₄NO | Alpha-cleavage (formation of diethoxymethyl cation) |

| 75 | [C₃H₇O₂]⁺ | C₂H₄ | Loss of ethylene from m/z 103 |

| 47 | [CH₃O₂]⁺ | C₂H₄ | Loss of ethylene from m/z 75 |

Computational Chemistry and Theoretical Investigations of 1,1 Diethoxypropan 2 One Oxime

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1-Diethoxypropan-2-one Oxime, these calculations would reveal details about its three-dimensional structure, electron distribution, and spectroscopic characteristics.

The flexibility of the ethoxy groups and the potential for different stereoisomers of the oxime group (E/Z isomerism) make conformational analysis a crucial first step. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped. This allows for the identification of the most stable conformations, known as energy minima. Methods like Density Functional Theory (DFT) would be suitable for these calculations. researchgate.net

Understanding the electronic structure is key to predicting reactivity. Calculations would reveal the distribution of electron density across the molecule, highlighting electronegative and electropositive regions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. google.com

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental spectra for validation of the computed structures. For instance, calculated NMR chemical shifts for the hydrogen and carbon atoms and the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. acs.org

Mechanistic Elucidation of Reactions

Computational chemistry is also invaluable for studying reaction mechanisms, allowing for the characterization of short-lived species like transition states and reaction intermediates.

The reactivity of the oxime functional group is of significant interest. Computational studies could model reactions such as hydrolysis or rearrangement (e.g., the Beckmann rearrangement). This would involve locating the transition state structures for these reactions and calculating the activation energies, providing a quantitative measure of the reaction's feasibility. science.govpitt.edu

The acetal (B89532) group in this compound is susceptible to hydrolysis under acidic conditions. utupub.fiacs.org Computational modeling can elucidate the step-by-step mechanism of this transformation. This would involve studying the protonation of one of the ethoxy groups, followed by the departure of ethanol (B145695) and subsequent attack by water. The energies of all intermediates and transition states along the reaction pathway would be calculated to determine the rate-determining step. whiterose.ac.uk

Thermodynamic and Kinetic Predictions of Reaction Outcomes

No specific research data is available for this compound.

Theoretical Insights into Stereoselectivity and Regioselectivity

No specific research data is available for this compound.

Synthetic Applications and Methodological Advancements Enabled by 1,1 Diethoxypropan 2 One Oxime

Utilization as a Versatile Synthetic Intermediate

The bifunctional nature of 1,1-Diethoxypropan-2-one oxime makes it an ideal synthetic intermediate. Chemists can leverage either the oxime or the masked carbonyl group, often in a programmed sequence, to introduce specific structural motifs into a target molecule. This versatility minimizes the need for extensive protecting group manipulations that can complicate synthetic routes.

A key application of this compound is its function as a synthon for an acetone (B3395972) unit where the carbonyl reactivity is temporarily masked. The 1,1-diethoxy group is a diethyl acetal (B89532), a common and stable protecting group for ketones. utupub.firesearchgate.net This acetal is stable under basic and nucleophilic conditions, allowing chemists to perform a wide array of transformations on the oxime moiety without affecting the latent carbonyl group. utupub.fi

Once the desired modifications involving the oxime are complete, the acetal can be readily hydrolyzed under acidic conditions to unveil the ketone. This "masked carbonyl" strategy is highly effective for the controlled synthesis of complex molecules where the direct presence of a reactive ketone would interfere with earlier synthetic steps. For example, reactions such as reductions or organometallic additions can be selectively directed to the oxime or its derivatives, with the ketone revealed only at a later, more strategic point in the synthesis.

Table 1: Masked Carbonyl Strategy Overview

| Feature | Description | Chemical Group |

|---|---|---|

| Masked Functionality | Acetone | Ketone (C=O) |

| Protecting Group | Diethyl Acetal | -C(OCH₂CH₃)₂ |

| Key Advantage | Allows for selective reactions at the oxime site while the carbonyl is protected. |

| Deprotection Condition | Acid-catalyzed hydrolysis (e.g., aqueous HCl) | |

The oxime functionality of this compound is a powerful tool for the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds. dokumen.pub Oximes are well-established precursors for 1,3-dipolar cycloaddition reactions, typically proceeding through an in-situ generated nitrone intermediate. rsc.orgnumberanalytics.comresearchgate.net

In this process, the oxime can be oxidized or activated to form a nitrone, which then reacts with a dipolarophile, such as an alkene or alkyne, to yield five-membered heterocyclic rings like isoxazolidines or isoxazolines, respectively. rsc.org The reaction often proceeds with high regio- and stereospecificity. rsc.org The use of this compound in such reactions allows for the formation of highly functionalized isoxazolidines, which retain the masked ketone functionality for further elaboration. This approach provides a direct route to complex heterocyclic systems from a simple, acyclic precursor. dokumen.pubuni-halle.de

Table 2: Representative Cycloaddition Reaction

| Reactant 1 | Reactant 2 (Dipolarophile) | Resulting Heterocycle |

|---|---|---|

| This compound (as nitrone precursor) | Alkene (e.g., Styrene) | Substituted Isoxazolidine |

Stereoselective Synthesis Leveraging the Oxime Functionality

Stereoselectivity is a cornerstone of modern chemical synthesis, and the oxime group provides a valuable handle for controlling the three-dimensional arrangement of atoms during a reaction. ccspublishing.org.cn The geometry of the C=N double bond (E/Z isomerism) and the ability of the hydroxyl group to coordinate with catalysts or direct reagents allow for precise stereochemical outcomes.

The oxime functional group in this compound can be used to direct subsequent chemical transformations in a stereoselective manner. For instance, the reduction of the oxime to an amine can be achieved with high diastereoselectivity by employing appropriate chiral catalysts or auxiliaries that interact with the oxime. DFT mechanistic studies on similar systems have shown that the hydride transfer step in iridium-catalyzed hydrogenations of oximes is often the chirality-determining step. nih.gov

Furthermore, additions of organometallic reagents to the carbon of the C=N bond can be influenced by the existing stereochemistry of the oxime or by chiral ligands on the metal. This allows for the diastereoselective or enantioselective synthesis of chiral amines. While traditional methods often relied on the steric hindrance of substrates, modern techniques utilize advanced catalytic systems to achieve high levels of stereocontrol in oxime reactions. ccspublishing.org.cn These principles are applicable to this compound, enabling its use in the asymmetric synthesis of complex chiral building blocks.

Development of New Chemical Transformations and Reagents

Beyond its role as a passive building block, this compound can be a substrate in the development of new chemical reactions. The interplay between its two functional groups can give rise to novel reactivity patterns. For example, research into tandem reactions, where an initial transformation at the oxime triggers a subsequent reaction involving the acetal or its deprotected form, can lead to powerful new synthetic methods.

Transformations such as the Beckmann rearrangement, a classic reaction of oximes, could be applied to this substrate to yield substituted amides. ccspublishing.org.cn Additionally, the oxime can be a component in the design of new reagents. For instance, O-functionalized derivatives of this compound, such as oxime esters or ethers, can act as photoinitiators or as precursors for other reactive species in organic synthesis. google.comgoogle.com

Role in Multi-Step Organic Synthesis for Target Molecule Construction

The true utility of a synthetic intermediate like this compound is demonstrated in its application within multi-step total synthesis of complex target molecules. Its ability to introduce a functionalized three-carbon chain makes it a valuable component in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being joined together.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,1-Diethoxypropan-2-one Oxime, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between ketones and hydroxylamine derivatives. For example, refluxing 1,1-diethoxypropan-2-one with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under acidic conditions yields the oxime. Optimization involves adjusting molar ratios (1:1.2 ketone:hydroxylamine), reaction time (4–6 hours), and temperature (60–80°C). Monitoring via thin-layer chromatography (TLC) and purification by recrystallization improves yield . Pyridine or acetic anhydride may enhance acetylation efficiency in analogous oxime ester syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the oxime’s configuration (anti/syn) and diethoxy group integrity. For example, the oxime proton resonates at δ 8.5–9.5 ppm, while ethoxy groups appear as quartets (δ 1.2–1.4 ppm) and triplets (δ 3.5–3.7 ppm) .

- IR : A strong absorption band near 1640 cm confirms the C=N bond .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 162.1125 for CHNO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC every 24 hours. Stability is indicated by <5% impurity formation over 7 days. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of this compound in condensation reactions?

- Methodological Answer : Anti-configuration is favored due to steric hindrance during nucleophilic attack. Computational studies (DFT or MD simulations) can model transition states to predict selectivity. Compare experimental H NMR coupling constants (e.g., Hz for anti) with computational data .

Q. How can contradictory data on the reactivity of this compound with aldehydes be resolved?

- Methodological Answer : Reproduce experiments under controlled conditions (pH 7–8, 25°C) and characterize products via C NMR and X-ray crystallography. For example, oxime-aldehyde adducts may form hydrazones or nitrones depending on solvent polarity. Use kinetic studies (stopped-flow UV-Vis) to measure reaction rates and identify intermediates .

Q. What bioorthogonal applications are feasible for this compound, given its oxime-forming potential?

- Methodological Answer : Adapt ultrafast oxime ligation strategies (e.g., UBER probes) for labeling biomolecules. Optimize linker length and pH (6.5–7.5) to achieve reaction rates >1 Ms. Validate specificity using LC-MS to detect off-target reactions with cellular aldehydes .

Q. How can analytical methods be developed to quantify trace levels of this compound in environmental matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column and electrospray ionization (ESI). Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution. Validate limits of detection (LOD < 0.1 ppb) via spike-recovery tests in soil/water samples .

Methodological Considerations for Experimental Design

- Data Contradiction Analysis : Use control experiments (e.g., isotopic labeling) to isolate variables. For example, N-labeled hydroxylamine can track oxime formation pathways .

- Comparative Studies : Benchmark reactivity against structurally similar oximes (e.g., 1,1-Difluoroacetone Oxime) to identify electronic/steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.